molecular formula C18H18ClN5O2 B2790028 5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291854-34-6

5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2790028
CAS No.: 1291854-34-6
M. Wt: 371.83
InChI Key: SQDRWTRNUSQQCM-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . This process results in a compound with potential biological activity.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (21167) and other physical properties could influence its bioavailability and pharmacokinetics.

Result of Action

Some similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting potential antiviral effects.

Biological Activity

Overview of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are five-membered heterocyclic compounds known for their significant biological activities. These derivatives exhibit a wide range of pharmacological effects, including antitumor , antimicrobial , and anti-inflammatory properties. The incorporation of various substituents on the triazole ring can enhance these activities and allow for targeted therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various cancer cell lines. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 to 4.24 μM .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively researched. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that triazole derivatives act as inhibitors of various enzymes involved in cancer progression and microbial resistance. Notably, some compounds have been identified as noncompetitive inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly alter their pharmacological profiles. For example:

Substituent PositionSubstituent TypeEffect on Activity
C-4Aromatic groupsEnhanced anticancer activity
C-5Halogen atomsIncreased antimicrobial potency
N-PositionAlkyl chainsImproved solubility and bioavailability

Case Study 1: Antitumor Activity

In a study published in Pharmaceutical Research, a series of triazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The lead compound demonstrated an IC50 value of 2.6 μM against HCT-116 cells, outperforming standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential for developing new antibiotics from this class .

Properties

IUPAC Name

5-(4-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-2-26-15-6-4-3-5-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-7-13(19)8-10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBAHHVKOWUQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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